N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-11-7-5-10(6-8-11)9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAYAXRWNWPESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of an isoindoline derivative with a methoxyphenyl acetic acid derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide exhibit promising anticancer properties. The isoindole scaffold is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of isoindole compounds have shown effectiveness against various cancer cell lines through mechanisms involving the modulation of cell cycle and apoptosis pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory processes. By modulating PDE4 activity, this compound could potentially reduce inflammation and provide therapeutic benefits in conditions like rheumatoid arthritis and psoriasis .
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures possess antimicrobial properties. The presence of methoxy groups in the aromatic ring enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against both gram-positive and gram-negative bacteria . This suggests potential applications in developing new antibiotics.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increases lipophilicity and membrane penetration |
| Variation in acetamide chain | Alters binding affinity to target proteins |
| Substitution on isoindole core | Modifies anticancer potency and selectivity |
These modifications can be systematically explored to enhance the compound's therapeutic index while minimizing side effects.
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the efficacy of this compound:
In Vitro Studies
In vitro assays have shown that this compound can significantly inhibit the proliferation of specific cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis through the activation of caspases .
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results indicated a marked reduction in inflammatory markers and improved clinical scores in models of induced arthritis .
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific activity being studied and may include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Apremilast
Apremilast (C₂₂H₂₄N₂O₇S, MW 460.50 g/mol) shares the isoindole-dione-acetamide backbone but incorporates additional substituents:
- A 3-ethoxy-4-methoxyphenyl group (vs. 4-methoxyphenyl in the target compound).
- A methylsulfonyl group on the ethyl side chain.
These modifications enhance Apremilast’s potency as a phosphodiesterase 4 (PDE4) inhibitor , enabling its use in treating psoriasis and psoriatic arthritis. The ethoxy and methylsulfonyl groups improve binding affinity and metabolic stability, which the target compound lacks, suggesting lower therapeutic efficacy .
Comparison with O-Demethyl-N-deacetyl-N-hydroxyacetyl Apremilast
This metabolite (C₂₁H₂₂N₂O₈S, MW 462.47 g/mol) replaces Apremilast’s methoxy and acetyl groups with hydroxyl and hydroxyacetyl moieties.
Comparison with N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide
This compound (C₁₅H₁₂N₂O₅S, MW 356.33 g/mol) substitutes the isoindole-dione with a benzothiazole-trioxo ring. The benzothiazole group introduces sulfur-based hydrogen bonding and π-stacking interactions, as evidenced by its crystal structure (dihedral angle: 84.9° between benzothiazole and phenol rings). In contrast, the target compound’s isoindole-dione may exhibit weaker π-stacking due to its planar geometry .
Comparison with Patent Derivatives (Benzothiazole Acetamides)
Examples from EP 3 348 550A1 include:
- N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (C₁₆H₁₃ClN₂O₂S).
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (C₁₇H₁₃F₃N₂O₂S).
These derivatives replace the isoindole-dione with benzothiazole , enhancing electron-withdrawing properties. The 4-methoxyphenyl group is retained, but the benzothiazole’s chlorine or trifluoromethyl groups improve target selectivity (e.g., kinase inhibition) compared to the isoindole-dione’s PDE4 affinity .
Comparison with 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
This compound (C₁₉H₁₇Cl₂N₃O₂) features a pyrazolone ring instead of isoindole-dione. The dichlorophenyl group increases hydrophobicity, while the pyrazolone’s conformational flexibility (dihedral angles: 54.8°–77.5°) allows diverse binding modes.
Data Table: Key Comparative Parameters
Research Findings and Implications
- Structural Flexibility vs. Rigidity : The isoindole-dione core in the target compound provides rigidity, which may enhance binding specificity but reduce adaptability compared to pyrazolone or benzothiazole derivatives .
- Substituent Effects : The 4-methoxyphenyl group balances lipophilicity and electron-donating capacity, but lacks the metabolic stability imparted by Apremilast’s ethoxy and methylsulfonyl groups .
- Biological Activity : While Apremilast’s PDE4 inhibition is well-documented, the target compound’s activity remains speculative. Benzothiazole analogs suggest alternative targets (e.g., kinases) .
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 416.43 g/mol. The compound features an isoindole core with dioxo substituents and a methoxyphenyl acetamide side chain, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : Compounds in this class have shown the ability to modulate oxidative stress by influencing reactive oxygen species (ROS) levels. For instance, studies have demonstrated that certain isoindole derivatives can enhance the cellular defense systems against oxidative damage by upregulating antioxidant enzymes .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Mechanistic studies have indicated that it can induce apoptosis through mitochondrial pathways and inhibit key proteins involved in cell proliferation .
- Enzyme Inhibition : The compound has been noted for its potential to inhibit phosphodiesterase enzymes and tumor necrosis factor-alpha (TNF-alpha), which are crucial in inflammatory responses and cancer progression .
Biological Activity Data
Case Study 1: Anticancer Activity
In a study evaluating the effects of isoindole derivatives on HCT116 human colon cancer cells, this compound was found to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to apoptosis .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of similar compounds demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and interleukin-6 (IL-6) in LPS-stimulated macrophages. This suggests its potential application in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide, and how is purity validated?
- Synthesis Steps :
Coupling Reaction : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCI) to conjugate the isoindole-dione core with 4-methoxyphenylacetic acid derivatives in dichloromethane .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methylene chloride .
- Purity Validation :
- HPLC : Confirm ≥98% purity using reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) .
- Spectroscopy : Validate structure via -NMR (aromatic protons at δ 7.2–7.8 ppm, methoxy singlet at δ 3.8 ppm) and HRMS (exact mass match within 5 ppm) .
Q. How can X-ray crystallography and SHELX software determine the crystal structure of this compound?
- Crystallization : Grow single crystals via slow evaporation of a dichloromethane solution .
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 100 K.
- Refinement with SHELX :
- SHELXD : Solve the phase problem via direct methods.
- SHELXL : Refine anisotropic displacement parameters and hydrogen positions (riding model) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating its phosphodiesterase 4 (PDE4) inhibitory activity?
- PDE4 Enzyme Assay :
Substrate : Incubate with cAMP and -labeled cAMP.
Inhibition Measurement : Quantify residual cAMP via scintillation counting; calculate IC using nonlinear regression (expected IC ~2 μM for PDE4 inhibition, similar to apremilast) .
- Cytokine Profiling :
- Treat LPS-stimulated monocytes and measure TNF-α, IL-8, and IL-23 via ELISA (reduction >50% at 10 μM indicates anti-inflammatory activity) .
Q. How do structural modifications of the acetamide moiety influence biological activity?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance binding to hydrophobic pockets in PDE4 (e.g., compound 10l in shows improved activity with a 4-nitrophenyl group).
- Hydrogen Bonding : Methoxy groups (e.g., 4-methoxyphenyl) improve solubility and interactions with PDE4’s catalytic domain .
- Table: Structure-Activity Relationship (SAR)
| Substituent on Acetamide | PDE4 IC (μM) | TNF-α Inhibition (%) |
|---|---|---|
| 4-Methoxyphenyl | 2.1 ± 0.3 | 65 ± 5 |
| 4-Nitrophenyl | 1.8 ± 0.2 | 72 ± 4 |
| Pyridin-2-yl | 5.4 ± 0.6 | 40 ± 6 |
| Data extrapolated from analogues in |
Q. What experimental strategies resolve contradictions in its apoptotic vs. anti-inflammatory effects?
- Mechanistic Studies :
Caspase-8 Activation Assay : Treat Jurkat cells and measure caspase-8 activity via fluorogenic substrates (e.g., Z-IETD-AFC). Apremilast analogues show caspase-8 activation at IC ~10 μM .
Necroptosis Inhibition : Co-treat with TNF-α and z-VAD-FMK; assess cell viability via MTT assay to differentiate apoptosis from necroptosis pathways .
- Transcriptomic Analysis : Perform RNA-seq on treated cells to identify upregulated pro-apoptotic (e.g., BAX) vs. anti-inflammatory (e.g., IL-10) genes .
Q. How can molecular docking predict interactions between this compound and PDE4?
- Docking Workflow :
Protein Preparation : Retrieve PDE4B structure (PDB: 1XMY), remove water, add hydrogens.
Ligand Preparation : Optimize geometry at B3LYP/6-31G* level.
Binding Site Analysis : Focus on the catalytic domain (His-234, Asp-318).
- Key Interactions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
